1-[2-(Aminomethyl)phenyl]propan-2-one hydrochloride, also known as 2-amino-1-phenylpropan-1-one hydrochloride, is a chemical compound that belongs to the class of phenylpropanolamines. This compound is characterized by its unique structure, which includes an amino group and a phenyl ring, contributing to its biological activity. It is often utilized in pharmaceutical applications, particularly as a precursor in the synthesis of various psychoactive substances.
This compound can be classified under several categories:
The synthesis of 1-[2-(Aminomethyl)phenyl]propan-2-one hydrochloride can be achieved through various methods, commonly involving:
The molecular formula for 1-[2-(Aminomethyl)phenyl]propan-2-one hydrochloride is , with a molecular weight of approximately 185.65 g/mol. The structural representation can be described as follows:
Cl.C[C@H](N)C(=O)c1ccccc1
InChI=1S/C9H11NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8,/h2-7H,10H2,1H3,/m0./s1
The compound features a propanone backbone with an amino group attached to the second carbon and a phenyl group attached to the first carbon.
1-[2-(Aminomethyl)phenyl]propan-2-one hydrochloride can undergo various chemical reactions:
The mechanism of action for 1-[2-(Aminomethyl)phenyl]propan-2-one hydrochloride primarily involves its interaction with neurotransmitter systems in the brain. As a psychostimulant:
1-[2-(Aminomethyl)phenyl]propan-2-one hydrochloride exhibits several notable physical and chemical properties:
The primary applications of 1-[2-(Aminomethyl)phenyl]propan-2-one hydrochloride include:
CAS No.: 3463-92-1
CAS No.: 85137-47-9
CAS No.:
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4